(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine
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Overview
Description
®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butylsulfinyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butylsulfinyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the sulfinyl group.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the pyrrolidine derivative without the sulfinyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-(®-tert-butylsulfinyl)-2-phenylpyrrolidine: Lacks the fluorine atom, resulting in different electronic properties.
®-1-(®-tert-butylsulfinyl)-2-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the tert-butylsulfinyl and fluorophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-1-[(R)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPWOODHXWCS-FZKQIMNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N1CCC[C@@H]1C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744439 |
Source
|
Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218989-47-9 |
Source
|
Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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